tert-Butyl (4aR,6R,7aS)-rel-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate
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Overview
Description
tert-Butyl (4aR,6R,7aS)-rel-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate is a complex organic compound with a unique structure It is characterized by its cyclopenta[c]pyridine core, which is a fused bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4aR,6R,7aS)-rel-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate typically involves multiple steps. One common method involves the cyclization of a suitable precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4aR,6R,7aS)-rel-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl (4aR,6R,7aS)-rel-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4aR,6R,7aS)-rel-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- tert-Butyl (4aR,7aR)-7-oxo-3,4,4a,5,6,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate
- tert-Butyl (4aR,6R,7aS)-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate
Uniqueness
tert-Butyl (4aR,6R,7aS)-rel-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H24N2O2 |
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Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl (4aR,6R,7aS)-6-amino-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-5-4-9-6-11(14)7-10(9)8-15/h9-11H,4-8,14H2,1-3H3/t9-,10-,11-/m1/s1 |
InChI Key |
HGCLQZXASSWTRJ-GMTAPVOTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2C[C@H](C[C@@H]2C1)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC(CC2C1)N |
Origin of Product |
United States |
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